![molecular formula C8H16NO9P B12838487 [(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate](/img/structure/B12838487.png)
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-D-galactosamine-6-phosphate is a galactosamine phosphate involved in galactose metabolism and the phosphotransferase system (PTS). It is a derivative of N-acetyl-D-galactosamine, where the hydroxyl group at the sixth position is phosphorylated. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-D-galactosamine-6-phosphate can be synthesized through the phosphorylation of N-acetyl-D-galactosamine. The reaction typically involves the use of phosphorylating agents such as phosphoric acid or phosphoryl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound.
Industrial Production Methods
Industrial production of N-acetyl-D-galactosamine-6-phosphate involves enzymatic methods where specific enzymes catalyze the phosphorylation of N-acetyl-D-galactosamine. This method is preferred due to its high specificity and yield. The enzymes used in this process are often derived from microbial sources and are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-D-galactosamine-6-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using NagA under physiological conditions.
Phosphorylation: Phosphoryl chloride or phosphoric acid in an aqueous medium with controlled pH.
Major Products
Hydrolysis: N-acetyl-D-galactosamine and inorganic phosphate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-acetyl-D-galactosamine-6-phosphate has numerous applications in scientific research:
Biochemistry: It is used to study galactose metabolism and the phosphotransferase system (PTS).
Medicine: The compound is investigated for its role in metabolic disorders and potential therapeutic applications.
Biotechnology: It is used in the production of bioactive compounds and as a substrate in enzymatic reactions.
Industrial Applications: The compound is used in the synthesis of complex carbohydrates and glycoconjugates.
Mecanismo De Acción
N-acetyl-D-galactosamine-6-phosphate exerts its effects by participating in the galactose metabolism pathway. It is phosphorylated by specific kinases and then hydrolyzed by enzymes such as NagA. This process is crucial for the regulation of galactose levels in the cell and the production of energy .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-D-glucosamine-6-phosphate: Similar in structure but differs in the position of the acetyl group.
N-acetyl-D-mannosamine-6-phosphate: Another similar compound with a different stereochemistry.
Uniqueness
N-acetyl-D-galactosamine-6-phosphate is unique due to its specific role in the galactose metabolism pathway and its involvement in the phosphotransferase system (PTS). Its ability to be hydrolyzed by NagA distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C8H16NO9P |
|---|---|
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17)/t5-,6+,7+,8-/m0/s1 |
Clave InChI |
QDSLHWJDSQGPEE-OSMVPFSASA-N |
SMILES isomérico |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COP(=O)(O)O)O)O)O |
SMILES canónico |
CC(=O)NC(C=O)C(C(C(COP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

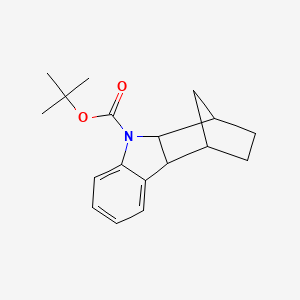


![8,8-Bis(ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B12838438.png)

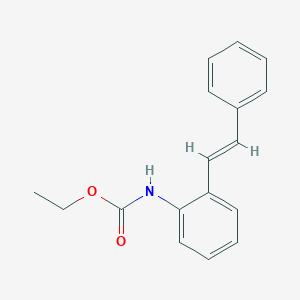

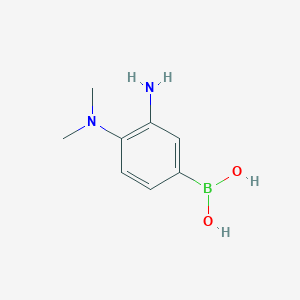
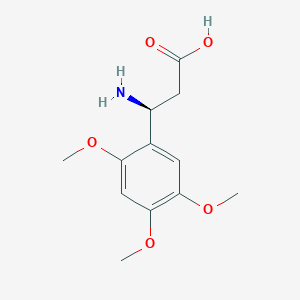

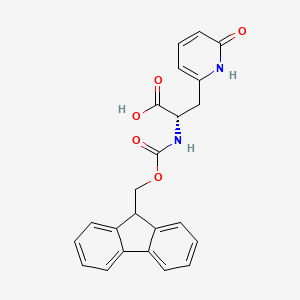
![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)
